3,8-Dichloro-6-iodochromane
Description
3,8-Dichloro-6-iodochromane is a halogen-substituted chromane derivative featuring chlorine atoms at positions 3 and 8 and an iodine atom at position 6. Chromanes are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, making them structurally versatile for pharmaceutical and materials science applications. The presence of halogens at specific positions likely influences its electronic properties, steric bulk, and reactivity, particularly in substitution or coupling reactions.
Properties
Molecular Formula |
C9H7Cl2IO |
|---|---|
Molecular Weight |
328.96g/mol |
IUPAC Name |
3,8-dichloro-6-iodo-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7Cl2IO/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h2-3,6H,1,4H2 |
InChI Key |
MAYBFARWZZSLDO-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=C(C=C2Cl)I)Cl |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Cl)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 3,8-Dichloro-6-iodochromane are compared below with related chromane derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Halogen Effects
Key Observations :
- Substituent Position : Chlorine at positions 3 and 8 may create steric hindrance, affecting regioselectivity in further functionalization. In contrast, chlorine at positions 6 and 8 (as in ) could direct electrophiles to position 3 or 5 due to para/meta electronic effects.
- Functional Groups : Amine or methoxy substituents (e.g., ) increase solubility and alter electronic properties compared to purely halogenated derivatives.
Physical and Spectral Data
- NMR Shifts : Chlorine and iodine substituents induce distinct deshielding effects. For example, in 3-iodochromone derivatives (), aromatic protons resonate at δ 6.5–8.0 ppm, while chlorine atoms cause upfield shifts due to electron withdrawal.
- Mass Spectrometry : Halogenated chromanes exhibit characteristic isotope patterns (e.g., chlorine’s M+2 peak and iodine’s prominent M+127 signal) .
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